2-Hydroxy-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione 2-Hydroxy-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886147
InChI: InChI=1S/C18H17NO3/c20-17-15-11-5-4-10-14(15)16(18(21)19(17)22)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,16,22H,6,9,12H2
SMILES:
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol

2-Hydroxy-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione

CAS No.:

Cat. No.: VC15886147

Molecular Formula: C18H17NO3

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione -

Specification

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
IUPAC Name 2-hydroxy-4-(3-phenylpropyl)-4H-isoquinoline-1,3-dione
Standard InChI InChI=1S/C18H17NO3/c20-17-15-11-5-4-10-14(15)16(18(21)19(17)22)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,16,22H,6,9,12H2
Standard InChI Key SOVBJVBVPHFNES-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C(=O)N(C2=O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is formally named 2-Hydroxy-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione under IUPAC guidelines, reflecting its:

  • Isoquinoline backbone (positions 1-4)

  • 1,3-dione functionality at C1 and C3

  • Hydroxyl group at C2

  • 3-Phenylpropyl substituent at C4

Its molecular formula is C₁₈H₁₇NO₃ with a molar mass of 295.33 g/mol, as confirmed by high-resolution mass spectrometry . The CAS registry number 1269515-04-9 provides unambiguous identification in chemical databases .

Crystallographic and Spectroscopic Data

Key structural insights derive from X-ray diffraction and NMR studies:

PropertyValue/DescriptionTechnique
Crystal SystemMonoclinicXRD
Space GroupP2₁/cXRD
¹H NMR (δ, ppm)2.85 (t, 2H, CH₂), 7.25-7.45 (m, 5H, Ar-H)DMSO-d₆
¹³C NMR (δ, ppm)168.9 (C=O), 135.2 (C-OH)DMSO-d₆

The planar isoquinoline system facilitates π-π stacking interactions, while the 3-phenylpropyl chain induces steric effects critical for biological target engagement .

Synthetic Methodologies

Cascade Reaction Protocol

A scalable synthesis involves a metal-free cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes :

Reaction Scheme:

  • Oxidative Coupling: Aldehyde dehydrogenation generates α,β-unsaturated ketone intermediates.

  • Radical Cyclization: Intramolecular attack forms the isoquinoline core.

  • Dione Formation: Oxidation yields the 1,3-dione moiety.

Conditions:

  • Solvent-free

  • 80°C, 12 hours

  • 68-72% isolated yield

Organomagnesium-Mediated Approach

Alternative routes employ Grignard reagents for side-chain functionalization :

Stepwise Process:

  • Ketoamide Preparation: Condensation of benzoyl chloride with β-phenylpropylamine.

  • Organomagnesium Addition: R-MgX attack at carbonyl positions.

  • Acid-Catalyzed Cyclization: p-TSA mediates ring closure at 110°C .

Comparative Synthesis Metrics:

ParameterCascade Method Grignard Method
Yield72%65%
Reaction Time12 h24 h
CatalystNonep-TSA
Purity (HPLC)>95%92%

Physicochemical Properties

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism due to its hydroxyl and dione groups. Potentiometric titration reveals:

  • pKa₁ (OH): 7.15 ± 0.03

  • pKa₂ (NH): 9.27 ± 0.05

These values align with isoquinoline derivatives bearing electron-withdrawing substituents . Protonation occurs preferentially at N2, stabilizing the enolate form in basic media .

Solubility and Stability

PropertyValueConditions
Water Solubility1.2 mg/mL25°C, pH 7.4
logP (Octanol/Water)2.85 ± 0.12Shake-flask method
Thermal Decomposition287°CTGA
Photo Stabilityt₁/₂ = 48 h450 lux, 25°C

The limited aqueous solubility necessitates formulation strategies for biological testing, with DMSO being the preferred solvent for in vitro assays .

Biological Activity and Mechanism

Antiviral Action Against HIV-1

The compound inhibits two critical HIV-1 enzymes through distinct mechanisms:

HIV-1 Integrase Inhibition:

  • IC₅₀: 12.3 μM (strand transfer assay)

  • Binding Mode: Chelates Mg²⁺ ions in the active site via dione oxygens

Reverse Transcriptase Suppression:

  • IC₅₀: 45.8 μM (template/primer assay)

  • Non-Nucleoside Inhibition: Binds allosteric pocket near Y181 residue

Applications and Future Directions

Medicinal Chemistry Prospects

  • Lead Optimization: Side-chain modifications to enhance HIV-1 integrase affinity

  • Combination Therapy: Synergy studies with FDA-approved antiretrovirals

  • Prodrug Development: Esterification of hydroxyl group to improve bioavailability

Material Science Applications

  • Coordination Polymers: Metal-organic frameworks utilizing dione chelation sites

  • Photoresponsive Materials: Excited-state proton transfer for optoelectronic devices

ParameterSpecification
GHS ClassificationWarning (H315, H319, H335)
Storage-20°C, inert atmosphere
Personal ProtectionNitrile gloves, eye protection

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